REACTION_CXSMILES
|
[F:1][C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][C:3]=1[NH:8][C:9](=[O:15])[O:10][C:11]([CH3:14])([CH3:13])[CH3:12].C([Li])(C)(C)C.[C:21](=[O:23])=[O:22]>O1CCCC1.CCCCC>[C:11]([O:10][C:9]([NH:8][C:3]1[C:2]([F:1])=[CH:7][CH:6]=[CH:5][C:4]=1[C:21]([OH:23])=[O:22])=[O:15])([CH3:12])([CH3:14])[CH3:13]
|
Name
|
|
Quantity
|
44 g
|
Type
|
reactant
|
Smiles
|
FC1=C(C=CC=C1)NC(OC(C)(C)C)=O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C)(C)(C)[Li]
|
Name
|
|
Quantity
|
660 mL
|
Type
|
solvent
|
Smiles
|
O1CCCC1
|
Name
|
|
Quantity
|
306 mL
|
Type
|
solvent
|
Smiles
|
CCCCC
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(=O)=O
|
Name
|
|
Quantity
|
500 mL
|
Type
|
solvent
|
Smiles
|
O1CCCC1
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
-78 °C
|
Type
|
CUSTOM
|
Details
|
the reaction was stirred at −78° C. for 30 min
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
After addition
|
Type
|
CUSTOM
|
Details
|
was allowed to gradually reach −20° C.
|
Type
|
CUSTOM
|
Details
|
before being recooled to −78° C.
|
Type
|
TEMPERATURE
|
Details
|
to slowly warm to room temperature
|
Type
|
CONCENTRATION
|
Details
|
The reaction mixture was concentrated
|
Type
|
CUSTOM
|
Details
|
to remove most of the tetrahydrofuran
|
Type
|
ADDITION
|
Details
|
poured into a sep funnel
|
Type
|
ADDITION
|
Details
|
containing water and diethyl ether
|
Type
|
CUSTOM
|
Details
|
The layers were separated
|
Type
|
EXTRACTION
|
Details
|
the aqueous extracted with diethyl ether twice more
|
Type
|
EXTRACTION
|
Details
|
extracted with diethyl ether (3×)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The ethereal was dried over magnesium sulfate
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Type
|
CUSTOM
|
Details
|
to give a light yellow solid which
|
Type
|
CUSTOM
|
Details
|
was recrystallized from hot toluene
|
Type
|
CUSTOM
|
Details
|
to give 37.1 g (70%) as a faint yellow solid
|
Reaction Time |
30 min |
Name
|
|
Type
|
|
Smiles
|
C(C)(C)(C)OC(=O)NC1=C(C(=O)O)C=CC=C1F
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |